molecular formula C30H23BrCuN2P B12350218 Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I)

Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I)

Cat. No.: B12350218
M. Wt: 585.9 g/mol
InChI Key: XKXXFZLAZILJJE-UHFFFAOYSA-M
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Description

Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) is an organometallic compound with the chemical formula C30H23BrCuN2P. It is known for its unique coordination structure, where copper is coordinated with bromo, 1,10-phenanthroline, and triphenylphosphine ligands. This compound is often used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) can be synthesized by reacting copper(I) bromide (CuBr), 1,10-phenanthroline, and triphenylphosphine in a suitable solvent such as dimethylformamide (DMF). The reaction typically involves mixing these reagents in a molar ratio of 2:1:1 at room temperature. The resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) include oxidizing agents like hydrogen peroxide and reducing agents like triphenylphosphine. The reactions are typically carried out in organic solvents such as DMF or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce various copper(I) complexes with different ligands .

Mechanism of Action

The mechanism of action of Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) involves its ability to coordinate with various ligands and participate in redox reactions. The copper center can undergo oxidation and reduction, facilitating electron transfer processes. The compound’s unique coordination environment allows it to interact with specific molecular targets and pathways, making it useful in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) is unique due to its specific combination of ligands, which provides distinct chemical properties and reactivity.

Properties

Molecular Formula

C30H23BrCuN2P

Molecular Weight

585.9 g/mol

IUPAC Name

copper(1+);1,10-phenanthroline;triphenylphosphane;bromide

InChI

InChI=1S/C18H15P.C12H8N2.BrH.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-15H;1-8H;1H;/q;;;+1/p-1

InChI Key

XKXXFZLAZILJJE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+].[Br-]

Origin of Product

United States

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